2-[2-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]ethoxy]benzonitrile
Description
2-[2-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]ethoxy]benzonitrile is a complex organic compound characterized by its unique chemical structure. The compound consists of a pyrrolo[3,4-b]pyridin core, making it a noteworthy subject of study in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
2-[2-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]ethoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c17-10-12-4-1-2-6-15(12)21-9-8-19-7-3-5-13-14(19)11-18-16(13)20/h1-2,4,6,13-14H,3,5,7-9,11H2,(H,18,20)/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRTUMFGYSKEKZ-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CNC2=O)N(C1)CCOC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CNC2=O)N(C1)CCOC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multi-step organic synthesis. Typically, it begins with the assembly of the pyrrolo[3,4-b]pyridin core. A common starting material could be a substituted pyridine, which undergoes cyclization under specific conditions to form the desired structure.
Industrial Production Methods
Industrial production generally requires optimization of reaction conditions to achieve high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents that aid in the efficient conversion of starting materials into the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen and oxygen sites, forming various oxidized derivatives.
Reduction: : Reduction reactions, especially of the keto group, can lead to the formation of different alcohols or amines.
Substitution: : It can undergo nucleophilic and electrophilic substitution reactions, often at the aromatic ring or the nitrogen sites.
Common Reagents and Conditions
Oxidation Reagents: : Commonly used oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: : Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: : Various halogenating agents and electrophiles, such as alkyl halides, are employed.
Major Products Formed
Oxidation Products: : Various oxides and nitrated derivatives.
Reduction Products: : Alcohols and amines.
Substitution Products: : Halo-substituted derivatives and alkylated compounds.
Scientific Research Applications
Chemistry
The compound is extensively used in synthetic organic chemistry for the development of new reactions and catalysts. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biology, it serves as a potential ligand for protein binding studies, aiding in the understanding of protein-ligand interactions which are crucial for drug development.
Medicine
Medically, the compound is being researched for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a promising candidate for drug design.
Industry
Industrially, the compound finds applications in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which the compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to the desired therapeutic outcomes. The pathways involved often include signal transduction and metabolic processes, where the compound either inhibits or activates key proteins.
Comparison with Similar Compounds
Conclusion
2-[2-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]ethoxy]benzonitrile is a compound of significant interest due to its complex structure and versatile applications across various fields. From synthetic chemistry to medicinal research, it continues to be a subject of extensive study and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
